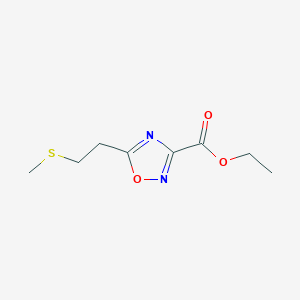

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula |

C8H12N2O3S |

|---|---|

Molecular Weight |

216.26 g/mol |

IUPAC Name |

ethyl 5-(2-methylsulfanylethyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C8H12N2O3S/c1-3-12-8(11)7-9-6(13-10-7)4-5-14-2/h3-5H2,1-2H3 |

InChI Key |

VIEZRPMTDNDXLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CCSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves esterification with ethanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its heterocyclic structure and functional groups:

Key Reaction Conditions

The stability and reactivity of the compound depend on controlled reaction parameters:

-

Temperature : Reflux conditions (78°C) are often used for cyclization and esterification .

-

Solvents : Ethanol, THF, or DMF are common due to their ability to stabilize intermediates .

-

Catalysts : KOH or sodium ethoxide are used to facilitate deprotonation and ring formation .

-

Yields : Synthesis steps typically achieve 65–90% yields, depending on purification methods .

Structural Insights from Related Oxadiazoles

While direct experimental data for the specific compound is limited in the provided sources, insights can be drawn from analogous oxadiazole derivatives:

-

Esterification : Ethyl esters of oxadiazoles are commonly synthesized using acid chlorides (e.g., R₃COCl) or sulfonyl chlorides (e.g., R₂SOOCl) . For example, ethyl glycolate derivatives undergo esterification to form oxadiazole intermediates .

-

Cyclization : The oxadiazole ring forms via condensation of hydrazine derivatives with carbonyl compounds (e.g., acetic anhydride) and sulfur-containing reagents like carbon disulfide .

-

Thioetherification : Thiol groups in oxadiazole derivatives react with alkyl halides (e.g., R₁I) to form thioethers, a reaction critical for introducing substituents like methylthio groups .

Biological and Chemical Implications

The reactivity of the compound is leveraged in medicinal chemistry and organic synthesis:

-

Drug Development : Oxadiazoles are explored for antimicrobial and anti-inflammatory activities.

-

Catalytic Applications : The oxadiazole ring can act as a ligand in transition-metal catalysis, influencing regio- and stereoselectivity.

-

Functional Group Transformations : Hydrolysis of esters to carboxylic acids or amines enables further derivatization for therapeutic targets .

Scientific Research Applications

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group may also play a role in its biological activity by undergoing metabolic transformations. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2-(methylthio)ethyl)-1,3,4-oxadiazole-5-carboxylate

- Methyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

- Ethyl 5-(2-(ethylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the methylthio group and the ethyl ester. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Biological Activity

Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 227.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds in the oxadiazole family have demonstrated the ability to inhibit enzymes such as cysteine proteases, which are crucial in various pathogenic processes.

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by acting on specific receptors or enzymes involved in metabolic processes .

- Antimicrobial Activity : Preliminary studies suggest potential anti-infective properties against bacteria and fungi, similar to other oxadiazole derivatives .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anticancer | Shows cytotoxic effects on cancer cell lines through apoptosis induction. |

| Anti-inflammatory | Potential to reduce inflammatory markers in vitro and in vivo studies. |

| Antiviral | Inhibits viral replication in specific assays against RNA viruses. |

Antimicrobial Activity

A study conducted by Villemagne et al. (2020) investigated the antimicrobial properties of oxadiazole derivatives. This compound was found to inhibit the growth of Mycobacterium tuberculosis with an EC50 value of 0.072 μM .

Anticancer Properties

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. The mechanism was linked to the inhibition of topoisomerase I activity .

Anti-inflammatory Effects

In vivo studies indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models of inflammation . This suggests a potential therapeutic role in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-(methylthio)ethyl)-1,2,4-oxadiazole-3-carboxylate?

A common approach involves cyclocondensation reactions. For example, hydrazides can react with ethyl carbethoxyformimidate to form oxadiazole rings, followed by functionalization of the side chain. Similar methodologies are used for ethyl 1,2,4-triazole-3-carboxylates . Another route involves ester hydrolysis of intermediates, as demonstrated in the synthesis of 5-substituted oxadiazole carboxylic acids, where ethyl esters are hydrolyzed under acidic or basic conditions to yield the acid, which can then be re-esterified with specific alcohols . For the methylthioethyl side chain, thiol-alkylation or thiol-ene reactions may be employed post-cyclization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Mass Spectrometry (MS): ESI-MS is used to confirm molecular weight, as shown for related oxadiazole carboxylates (e.g., m/z 235.1 [M+H]+ for 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid) .

- NMR Spectroscopy: H and C NMR can identify the oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons) and ester groups (δ ~4.3–4.5 ppm for ethyl CH2) .

- IR Spectroscopy: Stretching frequencies for C=O (ester, ~1740 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproduct analysis is essential. For instance, in cyclocondensation reactions, excess reagents or improper stoichiometry may lead to triazole impurities (common in 1,2,4-triazole syntheses) . Optimization strategies include:

- Temperature Control: Maintaining temperatures below 80°C to prevent decomposition of sensitive intermediates .

- Catalyst Screening: Lewis acids (e.g., ZnCl2) can enhance regioselectivity in oxadiazole formation .

- Purification Protocols: Column chromatography with gradients of ethyl acetate/hexane resolves esters from polar byproducts .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from tautomerism or rotameric equilibria in the oxadiazole ring. For example:

- Dynamic Effects: Variable-temperature NMR can suppress splitting caused by slow conformational exchange .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

- Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) helps identify anomalous peaks .

Q. What strategies are recommended for assessing hydrolytic stability of the ester group?

Hydrolysis studies under physiological conditions (pH 7.4, 37°C) reveal stability trends:

- pH-Dependent Kinetics: Acidic conditions accelerate ester hydrolysis, as shown for ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (94% yield after hydrolysis) .

- Stabilization Techniques: Bulky substituents (e.g., tert-butyl groups) sterically hinder hydrolysis, a strategy applicable to the methylthioethyl side chain .

Safety and Handling

Q. What safety protocols are advised for handling this compound?

- Inhalation/Contact: Immediate removal to fresh air and rinsing with water for 15+ minutes is critical, as per OSHA guidelines for structurally similar oxadiazoles .

- Storage: Store in sealed containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the methylthio group .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity reports for oxadiazole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity:

- Reproducibility Checks: Independent synthesis and HPLC purity verification (>95%) are mandatory .

- Metabolic Stability Screening: Microsomal assays (e.g., human liver microsomes) differentiate intrinsic activity from artifact .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.